
3-Pentanone, 1-methoxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1-methoxy-1-phenyl-: is an organic compound with the molecular formula C12H16O. It is a ketone derivative characterized by the presence of a methoxy group and a phenyl group attached to the pentanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentanone, 1-methoxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-pentanone in the presence of a suitable catalyst. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the carbonyl group of 3-pentanone to yield the desired product.
Industrial Production Methods: Industrial production of 3-Pentanone, 1-methoxy-1-phenyl- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Pentanone, 1-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Pentanone, 1-methoxy-1-phenyl- is used as a building block for the synthesis of more complex molecules
Biology: The compound’s reactivity and structural features make it useful in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicine, derivatives of 3-Pentanone, 1-methoxy-1-phenyl- are explored for their potential therapeutic properties. Research is ongoing to identify compounds with specific biological activities.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-methoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
Comparison with Similar Compounds
3-Pentanone: A simpler ketone without the methoxy and phenyl groups.
1-Phenyl-2-propanone: A related compound with a phenyl group attached to a different position.
1-Methoxy-2-propanone: A compound with a methoxy group but lacking the phenyl group.
Uniqueness: 3-Pentanone, 1-methoxy-1-phenyl- is unique due to the combination of its methoxy and phenyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
202396-16-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-methoxy-1-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(13)9-12(14-2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 |
InChI Key |
QYFRYDPSKGMASD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


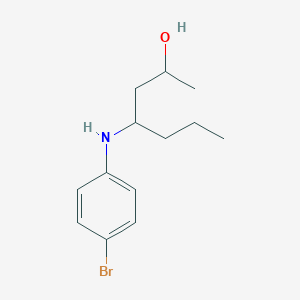
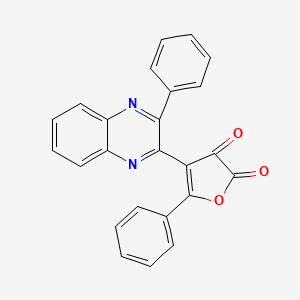

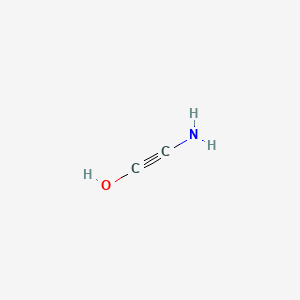
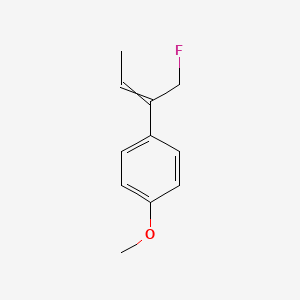
![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
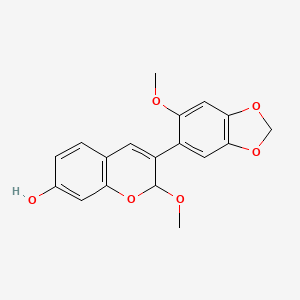
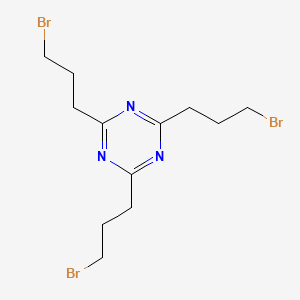
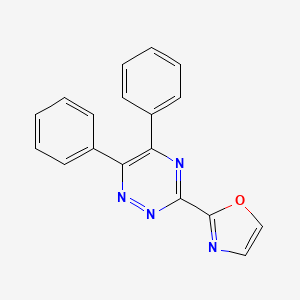
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
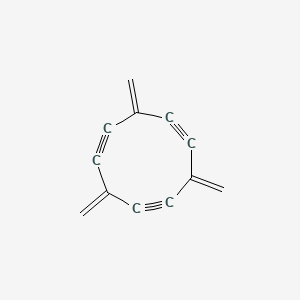
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
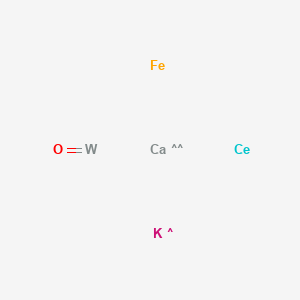
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
